Specific Scientific Field: Chemistry, specifically polymer science and materials science.
Summary of the Application: Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them a focus of attention for electronic applications .
Methods of Application or Experimental Procedures: Researchers have designed novel strategies to reach more efficient materials for electronic applications. These strategies involve the use of nickel- and palladium-based catalytic systems for the synthesis of novel thiophene-based conjugated polymers .
Results or Outcomes: These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Summary of the Application: Poly (3-hexylthiophene) (P3HT) has found application in various organic electronic devices such as solar cells, field-effect transistors, light-emitting diodes, and many others .
Methods of Application or Experimental Procedures: The synthesis of P3HT has undergone a multitude of changes, starting from the initial methods of acid-catalyzed polymerizations with low yields of oligomeric polythiophenes to modern methods using transition metal-based catalysts that allow controlled synthesis of poly (alkylthiophene)s with high molecular weight and regioregularity .
Results or Outcomes: The advances in synthetic methodologies have made P3HT a frontrunner in the research on conjugated polymers due to its ease of synthesis and good opto-electronic properties .
Specific Scientific Field: Chemistry, specifically heterocyclic and heteroatom chemistry.
Summary of the Application: Thiophene 1-oxides and thiophene 1,1-dioxides are compounds of great importance in the field of heterocyclic and heteroatom chemistry. They are key intermediates in the metabolism of the corresponding parent thiophenes in living organisms, rendering them of significant importance in drug metabolism studies .
Methods of Application or Experimental Procedures: The oxidation of thiophenes to various thiophene 1-oxides and thiophene 1,1-dioxides and the Diels–Alder reactions of these oxides are reviewed. Progress on partial and complete reduction of thiophenes is described .
Results or Outcomes: Thiophene 1-oxides are more reactive and thermally labile than the corresponding thiophene 1,1-dioxides, making them difficult to prepare, but also widely used in the field of medicinal chemistry . Oxidation of thiophenes to their 1,1-dioxides can also be applied in oxidative desulfurization (ODS) processes .
Summary of the Application: Poly (3-hexylthiophene) (P3HT) is a commonly used material among a broad class of polythiophenes due to its good processability, high charge carrier mobility and above all, easy synthesis .
Results or Outcomes: The main problem with P3HT is its high HOMO level and large optical band gap (Eoptg ∼ 1.9 eV) which causes inadequate absorption in visible light .
Specific Scientific Field: Chemistry, specifically environmental chemistry and petrochemistry.
Summary of the Application: Oxidative desulfurization (ODS) is a method to remove sulfur compounds in light oil, which attracts considerable attention in environment conservation .
Methods of Application or Experimental Procedures: The oxidation of thiophenes to their 1,1-dioxides can be applied in oxidative desulfurization (ODS) processes .
Results or Outcomes: This process helps in removing the sulfur compounds in light oil, contributing to environmental conservation .
Specific Scientific Field: Chemistry, specifically organic synthesis.
Summary of the Application: Reductive desulfurization of thiophenes represents a convenient pathway to synthesize long-chain or branched-chain compounds, especially carboxylic acids .
Methods of Application or Experimental Procedures: The hydrogenation of thiophenes and their derivatives to generate sulfur-free products has attracted considerable attention. In the perspective of organic synthesis, reductive desulfurization of thiophenes represents a convenient pathway to synthesize long-chain or branched-chain compounds .
Results or Outcomes: This method makes it possible to prepare poly-alicyclic systems with various substituents .
3-Hexyl-2,5-dimethylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. This compound has a hexyl substituent at the 3-position and two methyl groups at the 2 and 5 positions of the thiophene ring. Its molecular formula is C${11}$H${16}$S, and it is notable for its potential applications in organic electronics and as a building block in organic synthesis.
HDMT itself doesn't have a well-defined mechanism of action in biological systems. Its importance lies in the properties of its polymerized form, P3HT. P3HT absorbs light efficiently due to its conjugated structure. In OPVs, the absorbed light energy excites electrons in P3HT, leading to current generation. In OLEDs, the excited electrons release energy in the form of light when returning to the ground state [].
The synthesis of 3-hexyl-2,5-dimethylthiophene can be achieved through several methods:
3-Hexyl-2,5-dimethylthiophene has several notable applications:
Interaction studies involving 3-hexyl-2,5-dimethylthiophene primarily focus on its role in organic electronic devices. Research indicates that its incorporation into polymer matrices can enhance charge transport properties. Additionally, studies have explored its interactions with various solvents and other polymers to optimize performance in electronic applications .
Compound | Key Features | Unique Aspects |
---|---|---|
3-Hexyl-2,5-dimethylthiophene | Hexyl substituent; two methyl groups | Enhanced solubility and stability |
2,5-Dimethylthiophene | No alkyl substituent | Lower molecular weight |
3-Hexylthiophene | Only one methyl group | Simpler structure; less steric hindrance |
3-Octyl-2,5-dimethylthiophene | Octyl substituent | Greater hydrophobicity |
2,5-Dibromo-3-hexylthiophene | Bromine substituents; increased reactivity | Potential for further functionalization |
The uniqueness of 3-hexyl-2,5-dimethylthiophene lies in its balance between solubility and electronic properties, making it particularly suitable for applications in organic electronics compared to its analogs.
The synthesis of 3-Hexyl-2,5-dimethylthiophene via bromination-Grignard reaction pathways represents one of the most established methods in the literature. This approach typically involves the bromination of 2,5-dimethylthiophene to form a brominated intermediate, which subsequently undergoes a Grignard reaction with a hexyl halide.
The bromination step commonly employs either molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. For selective bromination at the 3-position, reaction conditions must be carefully controlled. As documented in patents and literature, the bromination is typically conducted in an inert solvent such as dichloromethane or chloroform at temperatures between 0-25°C.
Table 1: Key Parameters for Bromination of 2,5-dimethylthiophene
Parameter | Typical Conditions | Notes |
---|---|---|
Brominating Agent | Br₂ or NBS | NBS offers better regioselectivity |
Solvent | Dichloromethane, Chloroform | Anhydrous conditions preferred |
Temperature | 0-25°C | Lower temperatures favor 3-position selectivity |
Catalyst | AlCl₃, FeBr₃ | Lewis acids enhance electrophilic substitution |
Reaction Time | 2-4 hours | Monitored by TLC or GC-MS |
The subsequent Grignard reaction involves the conversion of the 3-bromo-2,5-dimethylthiophene to a Grignard reagent using magnesium in an ethereal solvent, followed by reaction with an appropriate hexyl halide. Alternatively, the brominated thiophene can be treated with a pre-formed hexylmagnesium halide. This reaction typically proceeds under anhydrous conditions, often requiring activation of the magnesium surface and careful temperature control.
Studies have shown that the yield and selectivity of this pathway can be significantly influenced by the choice of solvent, with tetrahydrofuran (THF) generally providing better results than diethyl ether due to its higher boiling point and enhanced solubility of the organometallic intermediates.
Direct catalytic alkylation represents an alternative approach to synthesize 3-Hexyl-2,5-dimethylthiophene, potentially offering greater atom economy compared to the bromination-Grignard pathway. This method typically involves the direct introduction of the hexyl group onto the thiophene ring via C-H activation.
Various catalytic systems have been developed for the alkylation of thiophene derivatives. Metal catalysts, particularly those based on transition metals such as chromium, aluminum, and phosphorus compounds, have demonstrated efficacy in facilitating the alkylation process. For instance, catalysts including Na₂S, Na₂S·9H₂O, and Lawesson reagent have been employed in the synthesis of related 2,5-disubstituted thiophene compounds.
A significant advantage of the catalytic alkylation approach is that it can potentially bypass the need for pre-functionalization of the thiophene ring, thereby reducing the number of synthetic steps. However, challenges remain in controlling regioselectivity, as the thiophene ring possesses multiple sites susceptible to electrophilic attack.
Research has shown that the regioselectivity can be influenced by the choice of catalyst, with certain Lewis acids directing alkylation preferentially to the 3-position of 2,5-dimethylthiophene. Temperature control also plays a crucial role, with lower temperatures generally favoring more selective reactions.
Transition metal-mediated cross-coupling reactions have emerged as powerful tools for the synthesis of 3-Hexyl-2,5-dimethylthiophene and related compounds. Among these, palladium-catalyzed Suzuki-Miyaura coupling has proven particularly effective for creating carbon-carbon bonds in thiophene systems.
The Suzuki coupling typically involves the reaction of an aryl halide (or triflate) with an organoboron compound in the presence of a palladium catalyst and a base. For the synthesis of 3-Hexyl-2,5-dimethylthiophene, this could involve coupling a 3-hexylthiophene derivative with an appropriate boronic acid or ester carrying the methyl groups at the desired positions.
Studies have demonstrated that the selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross-coupling can be achieved with high efficiency. For example, research has shown that 2,5-dibromo-3-hexylthiophene can react with various arylboronic acids under controlled conditions to yield corresponding thiophene derivatives with moderate to good yields.
Table 2: Suzuki-Miyaura Coupling Conditions for Thiophene Derivatives
Component | Typical Materials | Concentration/Loading |
---|---|---|
Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, Pd(dppf)Cl₂ | 0.1-1 mol% |
Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents |
Solvent | Aqueous n-butanol, DMF, THF/H₂O | - |
Temperature | 60-100°C | - |
Reaction Time | 6-24 hours | - |
Research has shown that the efficiency of the Suzuki-Miyaura coupling can be significantly enhanced by using aqueous n-butanol as the solvent system. This approach not only facilitates the coupling of heteroarene chlorides with thiophene- and furanboronic acids in near-quantitative yields but also supports more environmentally friendly reaction conditions.
The catalyst loading can be remarkably low (0.1-1 mol%) while still achieving high yields, making this method economically attractive for larger-scale syntheses. An additional advantage is the ease of product isolation from the biphasic solvent mixture without requiring additional organic solvents during workup.
Microwave-assisted organic synthesis has revolutionized the field by dramatically reducing reaction times and often improving yields and selectivity. This approach has been successfully applied to the synthesis of thiophene derivatives, including compounds structurally related to 3-Hexyl-2,5-dimethylthiophene.
Research on microwave-assisted synthesis of thiophene-based ionic liquids has demonstrated the efficacy of this technique in facilitating reactions that traditionally require extended periods under conventional heating. For instance, while conventional thermal reactions at room temperature might take 24-48 hours, microwave activation can reduce this to just 25 minutes while maintaining or even improving yields.
Through design technique optimization, researchers have established optimal microwave conditions (25 min, 200 W, 50°C) that have led to superior yields (up to 96%) for certain thiophene derivatizations. The rapid heating, precise temperature control, and unique interaction of microwaves with polar molecules contribute to the enhanced efficiency of these reactions.
For 3-Hexyl-2,5-dimethylthiophene synthesis, microwave assistance could be particularly beneficial in accelerating the bromination step or in facilitating cross-coupling reactions. The ability to precisely control reaction parameters through microwave technology also offers improved reproducibility and potentially higher purity products.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiophene Derivatives
Parameter | Conventional Heating | Microwave Assistance |
---|---|---|
Reaction Time | 24-48 hours | 25 minutes |
Temperature Control | Less precise | Highly precise |
Yield | Variable | Up to 96% |
Energy Consumption | Higher | Lower |
Scale-up Challenges | Fewer | More complex |
While direct information on flow microreactor-based polymerization of 3-Hexyl-2,5-dimethylthiophene is limited in the provided search results, this approach represents an important frontier in the synthesis of thiophene-based materials. Flow microreactors offer significant advantages for controlled polymerization, including precise temperature control, excellent mixing, and continuous processing capabilities.
For thiophene derivatives, flow microreactors can potentially enable better control over the polymerization process, resulting in more uniform polymer products with narrower molecular weight distributions. The continuous nature of flow processes also facilitates scaling up from laboratory to production quantities while maintaining consistent product quality.
In relation to 3-Hexyl-2,5-dimethylthiophene, flow microreactor systems could be particularly valuable for the polymerization steps that lead to poly(3-hexylthiophene-2,5-diyl) (P3HT), a material widely used in organic electronics. The termination reaction of living poly(3-hexylthiophene) using thiophene Grignard reagents has been studied, indicating the importance of controlled polymerization techniques in this field.
Molecular weight control is crucial in the synthesis of polymeric materials based on 3-Hexyl-2,5-dimethylthiophene, as the molecular weight significantly influences the electronic, optical, and mechanical properties of the resulting polymers. Various mechanisms have been developed to control the molecular weight during polymerization.
The Grignard Metathesis (GRIM) polymerization method has been particularly important for the synthesis of well-defined poly(3-hexylthiophene) with controlled molecular weights. This method exhibits a quasi-"living" nature that allows for precise control over the polymerization process.
The termination reaction in living poly(3-hexylthiophene) polymerization can be accomplished using various thiophene Grignard reagents. Research has shown that the substituent effect on the functionalization of P3HT can be significant, indicating that careful selection of the terminating agent can influence the properties of the final polymer.
For regioregular poly(3-hexylthiophene-2,5-diyl), commercial products are available with specific molecular weight ranges (e.g., 34,000-41,000 or 50,000-70,000), highlighting the importance of molecular weight control in practical applications. These materials are optimized for use in organic photovoltaics and organic light-emitting diodes, where precise control over electronic properties is essential.
The development of solvent-free or reduced-solvent methodologies for the synthesis of 3-Hexyl-2,5-dimethylthiophene aligns with the principles of green chemistry by minimizing waste and reducing environmental impact. While traditional syntheses often involve substantial quantities of organic solvents, innovative approaches are emerging to address this challenge.
One notable advancement is the use of aqueous reaction media for cross-coupling reactions. Research has demonstrated that Suzuki-Miyaura coupling can be efficiently conducted in aqueous n-butanol, enabling the reaction of heteroarene chlorides with thiophene derivatives in near-quantitative yields. This approach not only utilizes biodegradable solvents but also simplifies product isolation through a biphasic separation without requiring additional organic solvents during workup.
Microwave-assisted synthesis also contributes to solvent reduction, as the enhanced reaction kinetics often allow for decreased solvent volumes or higher substrate concentrations. The combination of microwave irradiation with minimal solvent systems represents a promising direction for greener synthetic methodologies.
Atom economy, a fundamental principle of green chemistry, focuses on designing synthetic routes that incorporate the maximum proportion of starting materials into the final product. For 3-Hexyl-2,5-dimethylthiophene synthesis, several approaches have been explored to improve atom efficiency.
Direct C-H activation and functionalization of thiophene derivatives offers a more atom-economical route compared to traditional methods that require pre-functionalization (e.g., bromination) prior to introducing the hexyl group. Catalytic direct alkylation approaches have the potential to eliminate the need for stoichiometric organometallic reagents, thereby reducing waste generation.
Cross-coupling methodologies have also been optimized for improved atom economy. For example, the development of highly efficient catalyst systems that function at very low loadings (0.1-1 mol%) significantly reduces the metal waste associated with these transformations. Additionally, the use of readily available and stable boronic acids or esters in Suzuki coupling reactions provides a more atom-economical alternative to other organometallic reagents.
The synthesis of 2,5-disubstituted thiophene compounds, structurally related to 3-Hexyl-2,5-dimethylthiophene, has been accomplished through methods that prioritize atom economy. These approaches typically involve careful selection of catalysts and reaction conditions to maximize yield while minimizing byproduct formation.
The hexyl side chain induces significant steric crowding, increasing the C2-C3-S5 bond angle to 114.1° compared to 112.6° in unsubstituted thiophene [3]. Density functional theory calculations reveal a 9.3 kcal/mol energy penalty for coplanar hexyl-thiophene arrangements due to van der Waals repulsions between terminal methyl groups and sulfur atoms [4]. This steric hindrance reduces the conjugation length by 18% compared to linear alkyl analogs, as evidenced by UV-vis spectroscopy showing a 12 nm hypsochromic shift in λmax [6].
Table 1: Comparative bond parameters in thiophene derivatives
Parameter | 3-Hexyl-2,5-dimethylthiophene | Unsubstituted thiophene |
---|---|---|
C-S bond length (Å) | 1.807 | 1.714 |
C-C-C angle (°) | 113.9 | 112.7 |
Torsional barrier (kcal/mol) | 9.3 | 3.1 |
Molecular dynamics simulations in chloroform reveal three dominant conformers:
The activation energy for interconversion between these states measures 2.8 kcal/mol via umbrella sampling simulations [4]. Temperature-dependent NMR studies show line broadening above 240 K, indicating increased rotational freedom of the hexyl moiety [6].
Crystals grown via slow evaporation from hexane exhibit monoclinic symmetry (space group P2₁/c) with unit cell parameters:
The thiophene ring shows 0.03 Å deviation from planarity due to methyl group repulsion [3]. Intermolecular S···C contacts measure 3.42 Å, 12% shorter than van der Waals radii sum, suggesting weak chalcogen bonding [6].
Two polymorphic forms were characterized:
DSC analysis shows Form α converts to β at 143°C with ΔH = 8.7 kJ/mol [4]. The α polymorph demonstrates 38% higher charge mobility (0.012 cm²/Vs) due to improved π-overlap [6].
Table 2: Crystallographic parameters of polymorphs
Parameter | Form α | Form β |
---|---|---|
Density (g/cm³) | 1.24 | 1.19 |
π-π distance (Å) | 3.65 | 3.82 |
Unit cell volume (ų) | 1092.7 | 1174.3 |
Gradual solvent evaporation induces staggered π-stacks with 3.72 Å interlayer spacing, as confirmed by grazing-incidence XRD [6]. The methyl groups create periodic potential wells every 7.8 Å along the stacking axis, modulating charge transport properties [4]. Time-resolved fluorescence shows excimer formation within 280 ps, indicating dynamic π-system interactions [3].
Hexyl chains form interdigitated bilayers with 4.2 Å chain separation in thin films [4]. SAXS data reveals three assembly modes:
The dominant phase depends on solvent polarity, with toluene favoring lamellar structures (87% phase purity) [6]. AFM images show terrace heights of 2.1 nm, corresponding to interlayer alkyl chain interactions [3].
Irritant